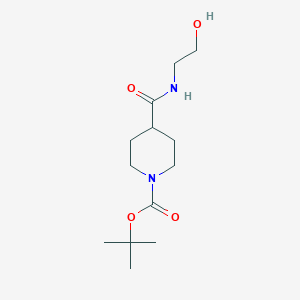
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of phenylacetones It is characterized by the presence of a bromine atom attached to the phenyl ring and a methylamino group attached to the ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Mannich reaction, which involves the condensation of phenylacetone with formaldehyde and methylamine under acidic conditions . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 4-Bromobenzoic acid or 4-bromoacetophenone.
Reduction: 1-(4-Bromophenyl)-2-(methylamino)ethanol.
Substitution: 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one or 1-(4-Aminophenyl)-2-(methylamino)ethan-1-one.
Scientific Research Applications
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-(methylamino)ethan-1-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-(methylamino)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Properties
CAS No. |
77914-64-8 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,11H,6H2,1H3 |
InChI Key |
ROCPAVBERYRYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
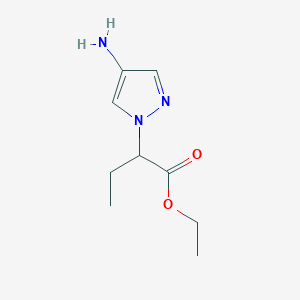
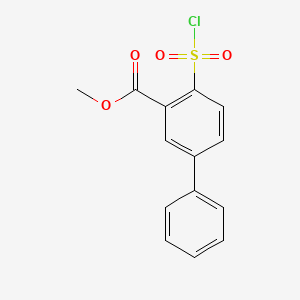

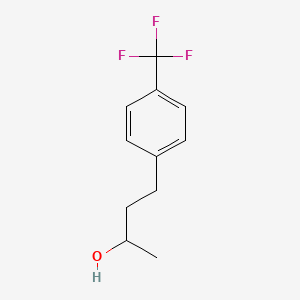
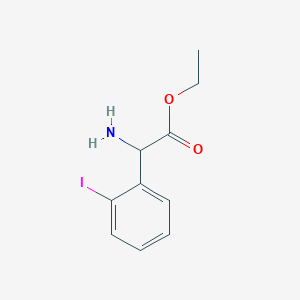
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
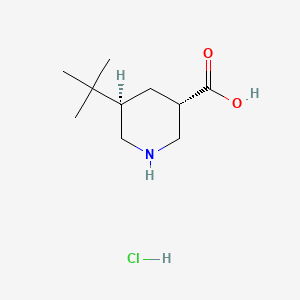
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
